methyl 4-({[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-{[2-({6-[((E)-1-{4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE is a complex organic compound featuring multiple benzothiazole and benzene rings, along with various functional groups such as nitro, ethoxy, and sulfanyl groups
Preparation Methods
The synthesis of METHYL 4-{[2-({6-[((E)-1-{4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiazole derivatives, followed by the introduction of the nitro and ethoxy groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can be esterified to form different esters.
Scientific Research Applications
METHYL 4-{[2-({6-[((E)-1-{4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole rings and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
METHYL 4-{[2-({6-[((E)-1-{4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE can be compared with other similar compounds, such as:
- METHYL 4-{[2-({6-[((E)-1-{4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE
- METHYL 4-{[2-({6-[((E)-1-{4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-AMINOPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE
These compounds share similar structural features but differ in the functional groups attached, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C33H25N5O6S4 |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C33H25N5O6S4/c1-3-44-23-10-12-25-29(16-23)48-33(37-25)46-27-13-4-19(14-26(27)38(41)42)17-34-22-9-11-24-28(15-22)47-32(36-24)45-18-30(39)35-21-7-5-20(6-8-21)31(40)43-2/h4-17H,3,18H2,1-2H3,(H,35,39) |
InChI Key |
KEWFQJGIFVATAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6=CC=C(C=C6)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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